5-Bromo-2,2'-bipyridine
Overview
Description
5-Bromo-2,2'-bipyridine is a brominated bipyridine derivative that serves as an important intermediate in the synthesis of metal-complexing molecular rods and other functional materials. It is characterized by the presence of a bromine atom at the 5-position of the bipyridine structure, which can be further functionalized to create a variety of compounds with applications in fields such as medicinal chemistry, photovoltaics, and organic light-emitting diodes .
Synthesis Analysis
The synthesis of 5-Bromo-2,2'-bipyridine can be achieved through Stille coupling reactions, which involve the reaction of 2,5-dibromopyridine with 2-trimethylstannylpyridine or its alkyl derivatives. This method has been shown to yield the product in high percentages, ranging from 70 to 90% . An alternative approach for synthesizing 5-brominated bipyridines involves the direct bromination of 2,2'-bipyridine hydrobromide salt, as well as radical decarboxylative bromination of the corresponding acid chlorides . These methods provide efficient routes to obtain the desired brominated bipyridines, which are valuable intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,2'-bipyridine is characterized by the bipyridine core, which is a planar, aromatic system that allows for effective conjugation and coordination to metal ions. The presence of the bromine atom at the 5-position introduces a reactive site that can be utilized in various coupling reactions to extend the molecular framework or introduce additional functional groups .
Chemical Reactions Analysis
5-Bromo-2,2'-bipyridine is a versatile intermediate that can undergo a variety of chemical reactions. It can participate in Stille couplings to produce more complex ligands and materials. The bromine atom acts as a good leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds . Additionally, the halogen-rich nature of this compound allows for halogen dance reactions, which can be used to synthesize pentasubstituted pyridines with diverse functionalities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2,2'-bipyridine are influenced by its molecular structure. The bromine atom contributes to the compound's reactivity, making it a suitable candidate for further functionalization. The bipyridine moiety provides a rigid, planar structure that is conducive to metal coordination and the formation of extended conjugated systems. These properties make 5-Bromo-2,2'-bipyridine a valuable building block in the synthesis of materials with potential applications in various technological fields .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJPULCSDFBFDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447305 | |
Record name | 5-BROMO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,2'-bipyridine | |
CAS RN |
15862-19-8 | |
Record name | 5-Bromo-2,2′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15862-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-BROMO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,2'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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